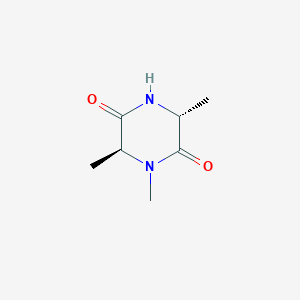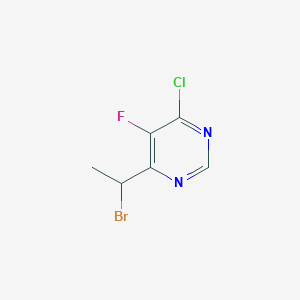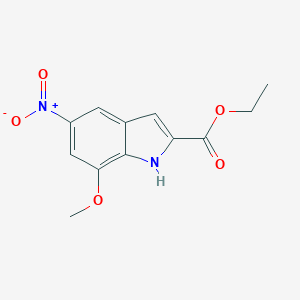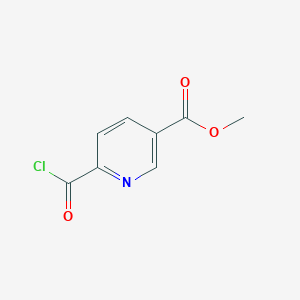
Methyl 6-(chlorocarbonyl)nicotinate
Descripción general
Descripción
Synthesis Analysis
The synthesis of methyl 6-chloro-5-(trifluoromethyl)nicotinate, a closely related compound, demonstrates a safe and economical approach. The key process involves the trifluoromethylation of an aryl iodide using a cost-effective system, which is crucial for the large-scale production of related compounds (Mulder et al., 2013).
Molecular Structure Analysis
In molecular structure analysis, X-ray diffraction (XRD) and nuclear magnetic resonance (NMR) spectroscopy are often employed to confirm the structure of synthesized compounds. For example, a novel ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate was successfully synthesized, with its structure determined in detail through XRD, GC–MS analysis, elemental analysis, and NMR spectroscopy (Zhou et al., 2008).
Chemical Reactions and Properties
Chemical reactions involving methyl nicotinate derivatives often result in compounds with significant biological activity. For instance, the synthesis and antinociceptive activity of methyl nicotinate, prepared through esterification of nicotinic acid, demonstrate the chemical's potential in biomedical applications (Erharuyi et al., 2015).
Physical Properties Analysis
The physical properties, such as melting points and solubility, are critical for understanding the compound's behavior in different environments and its applicability in various chemical processes. The synthesis of related nicotinate esters, achieved through a multistep reaction sequence, provides insight into the modification of physical properties via chemical transformation (Paine, 1987).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are essential for determining the compound's suitability for specific applications. The synthesis and characterization of new oxadiazoline derivatives bearing a 6-methylpyridine moiety, synthesized from 6-methyl nicotinate, highlight the compound's versatility and potential for generating molecules with desirable chemical properties (Shyma et al., 2013).
Aplicaciones Científicas De Investigación
Intermediate in Anti-Infective Agent Synthesis : It's used as an intermediate in the synthesis of novel anti-infective agents. A safe and economical synthesis method involving trifluoromethylation has been developed, emphasizing cost-effectiveness and safety (Mulder et al., 2013).
Antinociceptive Activity : Methyl nicotinate has shown effective peripheral and central antinociceptive activity in mice, indicating its potential use in pain relief (Erharuyi et al., 2015).
Cutaneous Penetration and Sensitive Skin : Studies have found that methyl nicotinate's cutaneous penetration can be used to assess skin penetration of chemicals in individuals with sensitive skin (Issachar et al., 1998).
Nicotinamide N-Methyltransferase (NNMT) Inhibition : NNMT plays a vital role in physiology and pathophysiology, and its inhibition by compounds like methyl 6-(chlorocarbonyl)nicotinate has been studied for potential therapeutic uses (Babault et al., 2018).
Enhancing Peripheral Blood Collection : It has been explored for its ability to enhance peripheral blood collection, making it a potential tool for patients with difficulties in providing venous blood samples (Zhu et al., 2022).
Synthesis of Bridged Nicotinates : Methyl 6-(chlorocarbonyl)nicotinate is used in the synthesis of various bridged nicotinates, which are important for pharmacological studies (Kanomata et al., 2006).
Topical Drug Delivery : Its role in enhancing the efficacy of topical drug delivery systems, such as in the case of niflumic acid, has been investigated (Bolzinger et al., 1998).
Mechanism of Cutaneous Erythema : Studies have explored how methyl nicotinate induces cutaneous erythema, which is significant in understanding skin reactions and possibly in dermatological therapeutics (Wilkin et al., 1985).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 6-carbonochloridoylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO3/c1-13-8(12)5-2-3-6(7(9)11)10-4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUGOPLLTIUPDDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50609441 | |
| Record name | Methyl 6-(chlorocarbonyl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50609441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-(chlorocarbonyl)nicotinate | |
CAS RN |
169124-35-0 | |
| Record name | Methyl 6-(chlorocarbonyl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50609441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-[3-(2,4-Difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile](/img/structure/B66598.png)
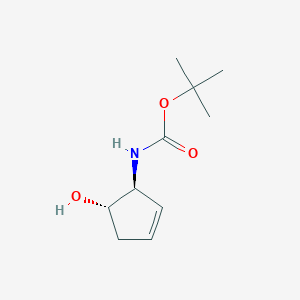
![[4-Chloro-2-(3-chloro-6-diphenylphosphanyl-2-methoxyphenyl)-3-methoxyphenyl]-diphenylphosphane](/img/structure/B66606.png)


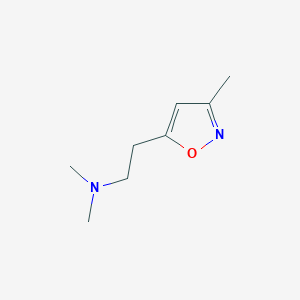
![3-anthracen-9-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B66613.png)
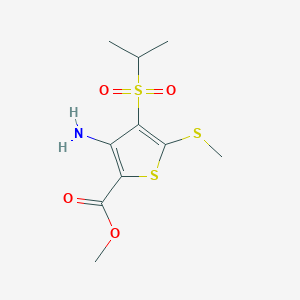

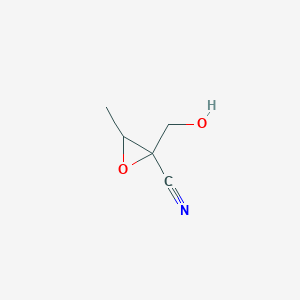
![Methyl 3-aminofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B66621.png)
